molecular formula C7H8Cl2O2 B060326 3,3-Dichloro-1-oxaspiro[3.4]octan-2-one CAS No. 193746-64-4

3,3-Dichloro-1-oxaspiro[3.4]octan-2-one

Cat. No. B060326
M. Wt: 195.04 g/mol
InChI Key: OKFZVVLXYKQRRE-UHFFFAOYSA-N
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Description

3,3-Dichloro-1-oxaspiro[3.4]octan-2-one is a chemical compound with the molecular formula C7H8Cl2O2 . It is available from various suppliers .

Scientific Research Applications

  • Cyclopropanone Equivalent and Grignard Reagents : 1,3-Dichloracetone has been studied as a cyclopropanone equivalent. This compound is significant in reactions involving Grignard and organolithium reagents, which are crucial in organic synthesis. The research highlights the potential for creating substituted cyclopropanols using such reagents, which could be relevant to the study of 3,3-Dichloro-1-oxaspiro[3.4]octan-2-one (Hilmey & Paquette, 2007).

  • Yeast Epoxide Hydrolase Activity : The stereochemical preference of yeast epoxide hydrolase (YEH) for various epimers of 1-oxaspiro[2.5]octanes, which share a structural resemblance with 3,3-Dichloro-1-oxaspiro[3.4]octan-2-one, has been investigated. This study is important for understanding the biological activity and enzymatic detoxification of spiroepoxides (Weijers et al., 2007).

  • Living Polymerization : The polymerization of related compounds, such as 5,7-dichloro-1-oxaspiro[2.5]octa-4,7-dien-6-one, has been studied. This research may provide insights into the polymerization behavior of 3,3-Dichloro-1-oxaspiro[3.4]octan-2-one, as these compounds share structural similarities (Kubo et al., 1999).

  • NMR and Mass Spectrometry Analysis : The structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives, similar to 3,3-Dichloro-1-oxaspiro[3.4]octan-2-one, has been performed using NMR and mass spectrometry. This research could be relevant for understanding the physical and chemical properties of 3,3-Dichloro-1-oxaspiro[3.4]octan-2-one (Montalvo-González & Ariza-Castolo, 2012).

  • Functionalized Spiro Compounds in Drug Discovery : Novel classes of thia/oxa-azaspiro[3.4]octanes, which are structurally related to 3,3-Dichloro-1-oxaspiro[3.4]octan-2-one, have been synthesized for potential use in drug discovery. These compounds are designed to be multifunctional modules, suggesting similar possibilities for 3,3-Dichloro-1-oxaspiro[3.4]octan-2-one (Li, Rogers-Evans & Carreira, 2013).

properties

IUPAC Name

3,3-dichloro-1-oxaspiro[3.4]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2O2/c8-7(9)5(10)11-6(7)3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFZVVLXYKQRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)O2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dichloro-1-oxaspiro[3.4]octan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dichloro-1-oxaspiro[3.4]octan-2-one
Reactant of Route 2
3,3-Dichloro-1-oxaspiro[3.4]octan-2-one
Reactant of Route 3
3,3-Dichloro-1-oxaspiro[3.4]octan-2-one
Reactant of Route 4
3,3-Dichloro-1-oxaspiro[3.4]octan-2-one
Reactant of Route 5
3,3-Dichloro-1-oxaspiro[3.4]octan-2-one
Reactant of Route 6
3,3-Dichloro-1-oxaspiro[3.4]octan-2-one

Citations

For This Compound
1
Citations
C Wedler, K Kleiner, E Gründemann… - Journal of the Chemical …, 1997 - pubs.rsc.org
α-Chlorinated β-lactones are obtained in a one-step reaction at a temperature <-78 C by condensation of ketones or aldehydes with ester enolates derived from phenyl α-…
Number of citations: 5 pubs.rsc.org

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